molecular formula C10H22O B1275322 3-Methyl-4-nonanol CAS No. 26533-32-4

3-Methyl-4-nonanol

Cat. No.: B1275322
CAS No.: 26533-32-4
M. Wt: 158.28 g/mol
InChI Key: SWZLKUVKOMLFMU-UHFFFAOYSA-N
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Description

3-Methyl-4-nonanol is an organic compound belonging to the family of alcohols. It has the molecular formula C10H22O and is characterized by a hydroxyl group (-OH) attached to a nonane chain with a methyl group at the third carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nonanol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-4-nonanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 3-methyl-4-nonanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-methyl-4-nonanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: The compound can be reduced to its corresponding alkane, 3-methyl-4-nonane, using strong reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen halides (HCl, HBr) can produce 3-methyl-4-nonyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas with a metal catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-Methyl-4-nonanone.

    Reduction: 3-Methyl-4-nonane.

    Substitution: 3-Methyl-4-nonyl halides.

Scientific Research Applications

3-Methyl-4-nonanol has diverse applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic pathways.

    Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for studying alcohol dehydrogenases.

    Medicine: Research explores its potential as a precursor for synthesizing pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: this compound is employed in the production of fragrances and flavors. Its pleasant odor makes it suitable for use in perfumes and food additives.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nonanol involves its interaction with specific molecular targets. In biochemical reactions, it can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The hydroxyl group of this compound undergoes deprotonation, forming an alkoxide ion that participates in nucleophilic attacks on electrophilic centers.

Comparison with Similar Compounds

    3-Methyl-4-nonanone: The ketone analog of 3-Methyl-4-nonanol, differing by the presence of a carbonyl group instead of a hydroxyl group.

    4-Nonanol: A structural isomer with the hydroxyl group at the fourth carbon position.

    3-Methyl-4-nonane: The fully reduced form of this compound, lacking the hydroxyl group.

Uniqueness: this compound is unique due to its specific placement of the hydroxyl and methyl groups, which influences its reactivity and physical properties. Its structure allows for selective reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-methylnonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-6-7-8-10(11)9(3)5-2/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZLKUVKOMLFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407894
Record name 3-methylnonan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26533-32-4
Record name 3-Methyl-4-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26533-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylnonan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nonanol, 3-methyl-
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